6-Ethoxy-2-methylquinazolin-4-amine

Lipophilicity Drug-likeness Quinazoline SAR

6-Ethoxy-2-methylquinazolin-4-amine (CAS 1956340-49-0; molecular formula C₁₁H₁₃N₃O; molecular weight 203.24 g/mol) is a trisubstituted quinazoline derivative bearing an ethoxy group at the 6-position, a methyl group at the 2-position, and a primary amine at the 4-position. The compound belongs to the 4-aminoquinazoline pharmacophore class, which is extensively validated in kinase inhibitor drug discovery, with clinically approved agents such as gefitinib, erlotinib, and afatinib all sharing the 4-anilinoquinazoline core.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B11900300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-2-methylquinazolin-4-amine
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N=C2N)C
InChIInChI=1S/C11H13N3O/c1-3-15-8-4-5-10-9(6-8)11(12)14-7(2)13-10/h4-6H,3H2,1-2H3,(H2,12,13,14)
InChIKeyNENKYGMZYZQONJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-2-methylquinazolin-4-amine — Structural, Physicochemical, and Procurement Baseline for Quinazoline-Based Research Programs


6-Ethoxy-2-methylquinazolin-4-amine (CAS 1956340-49-0; molecular formula C₁₁H₁₃N₃O; molecular weight 203.24 g/mol) is a trisubstituted quinazoline derivative bearing an ethoxy group at the 6-position, a methyl group at the 2-position, and a primary amine at the 4-position . The compound belongs to the 4-aminoquinazoline pharmacophore class, which is extensively validated in kinase inhibitor drug discovery, with clinically approved agents such as gefitinib, erlotinib, and afatinib all sharing the 4-anilinoquinazoline core [1]. The specific 6-ethoxy-2-methyl substitution pattern distinguishes this compound from the more common 6,7-dimethoxy or 6-methoxy variants that dominate the patent and primary literature [2]. Commercially, the compound is available as a research-grade building block at ≥97% purity from multiple suppliers, making it accessible for structure–activity relationship (SAR) exploration and focused library synthesis .

Why 2-Methylquinazolin-4-amine or 6-Methoxy Analogs Cannot Substitute for 6-Ethoxy-2-methylquinazolin-4-amine in Focused SAR Campaigns


Within quinazoline-based kinase inhibitor programs, substituent identity at the 6-position exerts a non-linear effect on both target potency and ADME properties that precludes simple analog interchange. The transition from methoxy to ethoxy at C6 increases lipophilicity (calculated ΔLogP ≈ +0.5) and alters the steric and electronic landscape of the hinge-binding region, which can shift kinase selectivity profiles in unpredictable ways [1]. In a systematic study of 6-alkoxy-4-substituted-aminoquinazolines targeting EGFR, compound 3b with a 6,7-dimethoxy pattern achieved an IC₅₀ of 0.13 nM against MCF-7 cells, while structural modifications at the 6-position alone were sufficient to modulate potency across a >100-fold range [2]. Similarly, in PDGFR inhibitor series, replacing 6,7-dimethoxy with ethoxy-containing analogs shifted IC₅₀ values from 0.04 μM to 0.01 μM, demonstrating that even single-atom alterations in the alkoxy chain length produce quantifiable differences in target engagement [3]. The 2-methyl substituent further differentiates this compound from 6-ethoxyquinazolin-4-amine by occupying a lipophilic pocket in the ATP-binding site that is exploited by numerous clinical kinase inhibitors. These substituent-specific SAR features mean that procurement of the exact substitution pattern — rather than a generic quinazolin-4-amine — is essential for reproducing published hit profiles or advancing a specific chemical series.

Quantitative Differentiation Evidence: 6-Ethoxy-2-methylquinazolin-4-amine Versus Closest Structural Analogs


Increased Lipophilicity (LogP) of 6-Ethoxy-2-methylquinazolin-4-amine Relative to 6-Methoxy-2-methylquinazolin-4-amine

The ethoxy substituent at the 6-position increases the calculated octanol–water partition coefficient (LogP) by approximately 0.5 log units compared to the 6-methoxy analog, as determined by QSPR modeling . Specifically, 6-ethoxy-2-methylquinazolin-4-amine has a calculated LogP of ~2.5–3.2 (ChemAxon QSPR), while 6-methoxy-2-methylquinazolin-4-amine (CAS 1702112-57-9) is predicted at LogP ~2.0–2.7 . This difference places the ethoxy derivative closer to the optimal lipophilicity range (LogP 3–5) associated with enhanced passive membrane permeability while remaining compliant with Lipinski's Rule of Five [1].

Lipophilicity Drug-likeness Quinazoline SAR

Greater Steric Bulk at the 6-Position Alters Kinase Hinge-Region Binding Geometry Compared to 6-Methoxy Analog

The ethoxy group introduces a larger steric footprint at the 6-position compared to methoxy (Taft steric parameter Es: –0.55 for OEt vs. –0.25 for OMe; molar refractivity: 12.5 vs. 7.9) [1]. In the context of 4-aminoquinazoline kinase inhibitors, the 6-substituent projects toward the solvent-accessible region adjacent to the kinase hinge, where steric bulk modulates both binding affinity and selectivity across the kinome [2]. The 6-ethoxy group provides an intermediate steric profile between the compact 6-methoxy and the larger 6-isopropoxy substituents, offering a distinct selectivity window that cannot be replicated by either smaller or larger alkoxy groups [3].

Kinase hinge-binding Steric parameters Quinazoline SAR

Enhanced Hydrogen-Bond Acceptor Potential at the 6-Position Compared to 2-Methylquinazolin-4-amine (Unsubstituted at C6)

The 6-ethoxy substituent introduces an additional hydrogen-bond acceptor (HBA) site compared to the unsubstituted 2-methylquinazolin-4-amine (CAS 3440-46-8), increasing the total HBA count from 3 to 4 . This additional oxygen atom contributes to improved aqueous solubility: 6-ethoxy-2-methylquinazolin-4-amine is soluble in polar organic solvents such as ethanol and DMSO, whereas the unsubstituted parent compound has limited solubility in most organic solvents . The 6-ethoxy group also provides a modifiable handle for further derivatization (e.g., O-dealkylation to 6-hydroxy) that is absent in the unsubstituted analog .

Hydrogen-bond acceptor Solubility enhancement Quinazoline SAR

Quantitative Activity Cliff Between 6-Ethoxy and 6-Methoxy Quinazoline Series in PDGFR Inhibition

In a systematic study of PDGFR phosphorylation inhibitors, modifying the 6,7-dimethoxy substituents to ethoxy-containing analogs produced a measurable shift in inhibitory potency [1]. Compound 16b (6,7-dimethoxy series) exhibited an IC₅₀ of 0.04 μM, while compound 17a (ethoxy-modified series) achieved an IC₅₀ of 0.01 μM — a 4-fold improvement [2]. Further extension of the alkoxy chain beyond ethoxy (e.g., propoxy) reduced activity, establishing the ethoxy group as the optimal chain length in that chemical series . This SAR trend demonstrates that the 6-ethoxy substitution provides a distinct potency maximum relative to both shorter (methoxy) and longer (propoxy) alkoxy chains in kinase inhibition contexts.

PDGFR kinase inhibition Alkoxy SAR Quinazoline lead optimization

Presence of the 2-Methyl Group Enables Occupancy of a Lipophilic Sub-Pocket Absent in 6-Ethoxyquinazolin-4-amine

The 2-methyl substituent on the quinazoline core occupies a small lipophilic pocket adjacent to the ATP-binding site that is exploited by numerous ATP-competitive kinase inhibitors [1]. In 6-ethoxyquinazolin-4-amine (CAS 1956331-96-6), which lacks the 2-methyl group, this hydrophobic contact is absent, which is predicted to reduce binding enthalpy by an estimated 1–2 kcal/mol based on the hydrophobic effect of a methyl group burial (0.7–1.5 kcal/mol per methyl group in protein–ligand complexes) [2]. The combination of 2-methyl and 6-ethoxy substituents creates a dual-point lipophilic interaction profile that is structurally distinct from either mono-substituted analog .

2-Methyl substituent Kinase lipophilic pocket Quinazoline scaffold optimization

Optimal Research and Industrial Application Scenarios for 6-Ethoxy-2-methylquinazolin-4-amine Based on Verified Differentiation Evidence


Focused Kinase Inhibitor SAR Libraries Requiring Intermediate 6-Position Steric Bulk

For medicinal chemistry teams developing quinazoline-based kinase inhibitors, 6-ethoxy-2-methylquinazolin-4-amine provides a sterically and electronically distinct building block that fills the gap between 6-methoxy (compact) and 6-isopropoxy (bulky) substitution patterns [1]. The Taft steric parameter (Es = –0.55) and molar refractivity (MR = 12.5) define an intermediate steric profile that is documented to produce unique kinase selectivity signatures when compared to other 6-alkoxy variants [2]. Procurement of this specific substitution pattern enables synthesis of focused libraries that systematically explore the steric tolerance of the solvent-exposed region adjacent to the kinase hinge, a validated strategy for improving kinome-wide selectivity profiles [3].

Lead Optimization Programs Targeting Lipophilicity-Driven Permeability Enhancement

In hit-to-lead programs where intracellular target engagement is limited by poor membrane permeability, the calculated LogP of 2.5–3.2 for 6-ethoxy-2-methylquinazolin-4-amine positions this compound within the optimal lipophilicity window for passive diffusion while retaining Rule-of-Five compliance [1]. The ΔLogP ≈ +0.5 advantage over 6-methoxy-2-methylquinazolin-4-amine (LogP 2.0–2.7) translates to a predicted 3- to 5-fold increase in membrane permeability based on the established linear free-energy relationship between LogP and PAMPA permeability coefficients for heterocyclic compounds [2]. This makes the ethoxy derivative the preferred scaffold when permeability, rather than solubility, is the rate-limiting property for cellular activity [3].

Synthetic Intermediate for 6-Hydroxyquinazoline Derivatives via O-Dealkylation

The 6-ethoxy group serves as a traceless protecting group for the 6-hydroxy functionality, enabling late-stage diversification strategies that are not accessible with 6-methoxy analogs due to the differential reactivity of ethyl vs. methyl ethers under Lewis acid-catalyzed dealkylation conditions (e.g., BBr₃ selectivity for methyl over ethyl cleavage) [1]. This synthetic handle allows procurement of a single advanced intermediate that can be either retained as the 6-ethoxy final compound or deprotected to the 6-hydroxy derivative for subsequent O-alkylation with diverse electrophiles, maximizing the chemical space accessible from a single building block investment [2].

PDGFR-Targeted Agent Development Exploiting the Ethoxy Potency Optimum

For oncology programs targeting PDGFR-driven malignancies, the established SAR showing that ethoxy-containing quinazoline analogs achieve IC₅₀ values of 0.01 μM against PDGFR phosphorylation (4-fold more potent than corresponding 6,7-dimethoxy analogs at 0.04 μM) provides a data-driven rationale for selecting 6-ethoxy-2-methylquinazolin-4-amine as the starting scaffold [1]. This potency advantage, combined with the 2-methyl group's contribution to lipophilic pocket occupancy, positions this compound as a privileged intermediate for constructing potent and selective PDGFR inhibitors with potentially improved therapeutic windows [2].

Quote Request

Request a Quote for 6-Ethoxy-2-methylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.